molecular formula C59H110N2O22 B12406098 Ganglioside GM3 (phyto-type)

Ganglioside GM3 (phyto-type)

Cat. No.: B12406098
M. Wt: 1199.5 g/mol
InChI Key: OJXVTIVZXAXJKM-OACHRNDRSA-N
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Description

Ganglioside GM3 (phyto-type) is a glycosphingolipid that plays a crucial role in cellular processes. It is composed of a ceramide backbone linked to a sialylated glycan. This compound is predominantly found in the nervous system and is involved in various biological functions, including cell signaling, cell adhesion, and modulation of immune responses .

Preparation Methods

The synthesis of Ganglioside GM3 (phyto-type) can be achieved through several synthetic routes. The primary strategies include late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation .

    Late-stage ceramide coupling: This method involves the direct coupling of the entire oligosaccharide glycan with the ceramide or a ceramide precursor.

    Glucosyl ceramide cassette strategy: This approach involves the early formation of glucosyl ceramide by coupling glucose with ceramide, followed by further glycosylation steps.

    Late-stage sialylation: This recent method involves the selective sialylation of the glycan structure at a late stage in the synthesis.

Industrial production methods often involve enzymatic synthesis using glycosyltransferases to achieve high specificity and yield .

Chemical Reactions Analysis

Ganglioside GM3 (phyto-type) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, specific catalysts, and controlled temperatures. Major products formed from these reactions include modified gangliosides with altered biological activities .

Scientific Research Applications

Ganglioside GM3 (phyto-type) has numerous scientific research applications:

Comparison with Similar Compounds

Ganglioside GM3 (phyto-type) can be compared with other gangliosides, such as GM1, GD1a, GD1b, and GT1b .

    GM1: Known for its role in neuroprotection and neurogenesis.

    GD1a: Involved in cell adhesion and signaling.

    GD1b: Plays a role in immune modulation and cell signaling.

    GT1b: Known for its involvement in neuroprotection and modulation of synaptic transmission.

Ganglioside GM3 (phyto-type) is unique due to its specific expression in certain cancers and its potential as a target for anticancer therapies .

Properties

Molecular Formula

C59H110N2O22

Molecular Weight

1199.5 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4R)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41-,42+,43+,44+,46+,47-,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1

InChI Key

OJXVTIVZXAXJKM-OACHRNDRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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